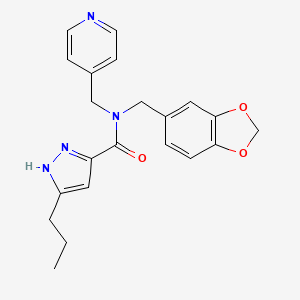![molecular formula C17H23N5O2 B5904547 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation, tumor growth, and viral replication. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for research on 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of research is the investigation of its potential therapeutic applications in different types of cancer and viral infections. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, there is a need for more studies to investigate the potential side effects and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile involves a multi-step process that has been described in several research articles. The first step involves the synthesis of 3-(1,2-oxazinan-2-yl)propanoic acid, which is then reacted with piperazine to form the intermediate compound 4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazine. This intermediate is then reacted with nicotinonitrile to form the final product, 2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Several research studies have investigated its use as a potential treatment for cancer, viral infections, and inflammatory diseases. It has also been studied for its potential use as a diagnostic tool for certain types of cancer.
Propriétés
IUPAC Name |
2-[4-[3-(oxazinan-2-yl)propanoyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c18-14-15-4-3-6-19-17(15)21-11-9-20(10-12-21)16(23)5-8-22-7-1-2-13-24-22/h3-4,6H,1-2,5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKGPRYMBPXXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[(2,8-dimethylquinolin-4-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B5904465.png)
![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)

![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)

![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)



![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)
![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)